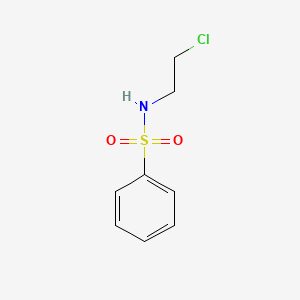

N-(2-chloroethyl)benzenesulfonamide

説明

N-(2-Chloroethyl)benzenesulfonamide, also known as NCEBS, is a chemical compound used in scientific research and in various laboratory experiments. It is a sulfonamide derivative that has been found to be highly effective in various biochemical and physiological studies. NCEBS has a wide range of applications, including in the synthesis of drugs, in the development of new materials, and in the investigation of biological processes.

科学的研究の応用

N-(2-Chloroethyl)benzenesulfonamide: A Comprehensive Analysis

N-(2-Chloroethyl)benzenesulfonamide is a versatile organic compound with a unique structure and functional groups that contribute to its diverse range of uses. Below are some of the applications identified through research:

Pharmaceutical Applications: This compound has been identified as an intermediate in the synthesis of certain pharmaceuticals, such as Cetirizine . Its unique properties may contribute to the development of new medications or therapeutic agents.

Agrochemicals: While specific agrochemical applications are not detailed in the search results, compounds like N-(2-Chloroethyl)benzenesulfonamide are often used in the synthesis of pesticides or herbicides due to their chemical reactivity.

Materials Science: The compound’s physical and chemical properties make it valuable for materials science applications, potentially including polymer synthesis or as an additive to improve material properties.

Research Chemicals: As a certified reference material, N-(2-Chloroethyl)benzenesulfonamide is used for highly accurate and reliable data analysis in various research fields .

Gene Expression Studies: In gene expression research, particularly related to tumor hypoxia and cell metabolism, benzenesulfonamide derivatives have been studied for their potential role in mechanistic studies .

Chemical Properties Research: The compound’s interesting physical and chemical properties, such as its solubility and crystalline nature, make it a subject of study in chemical research .

作用機序

Target of Action

N-(2-chloroethyl)benzenesulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in pH regulation and cell proliferation in tumor cells .

Mode of Action

The compound interacts with its target, CA IX, by binding to the active site of the enzyme . This binding inhibits the activity of CA IX, disrupting the pH regulation and cell proliferation in tumor cells .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system in tumor cells . This system is crucial for maintaining pH homeostasis within cells. Disruption of this system can lead to a hostile environment for tumor cells, inhibiting their growth and proliferation .

Result of Action

The inhibition of CA IX by N-(2-chloroethyl)benzenesulfonamide can lead to a decrease in tumor cell proliferation . This is due to the disruption of pH regulation within the tumor cells, creating a hostile environment that inhibits cell growth .

特性

IUPAC Name |

N-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJJRTVXGFTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404280 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6453-86-7 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

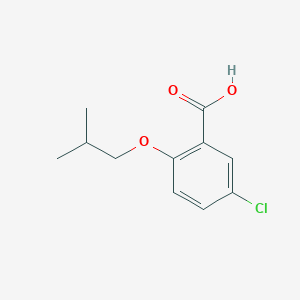

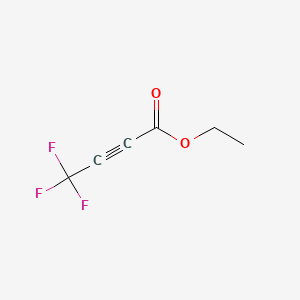

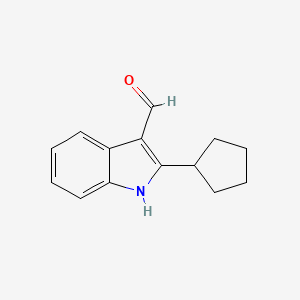

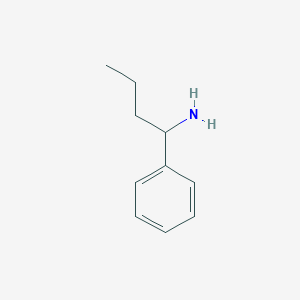

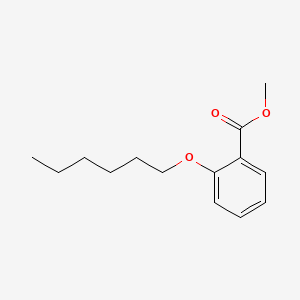

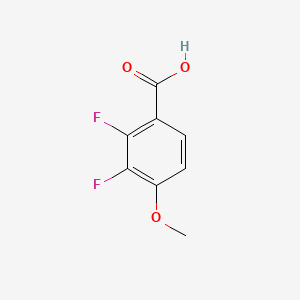

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

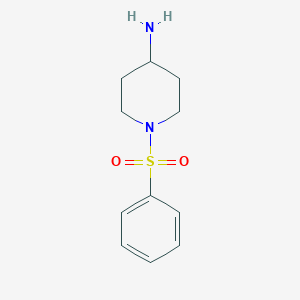

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)